

5-Carboxytetramethylrhodamine (5-TAMRA): Application Notes and Protocols for Flow Cytometry

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Compound of Interest

Compound Name: 5-Carboxytetramethylrhodamine

Cat. No.: B559615

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Introduction

5-Carboxytetramethylrhodamine (5-TAMRA) is a bright, orange-red fluorescent dye widely utilized in biological research for labeling peptides, proteins, and nucleotides.^{[1][2]} As a single isomer of carboxytetramethylrhodamine, 5-TAMRA offers high purity and reproducibility, which is critical for quantitative applications.^{[3][4]} Its derivatives, particularly the amine-reactive N-hydroxysuccinimide (NHS) ester, are commonly used to conjugate with primary amines on biomolecules to form stable amide bonds.^{[5][6]} With its favorable spectral properties, 5-TAMRA is well-suited for fluorescence microscopy and flow cytometry applications, including immunophenotyping, and assays for cell proliferation and apoptosis.^{[3][4][7]}

Spectral Properties

5-TAMRA exhibits strong absorption and emission in the orange-red region of the visible spectrum, making it compatible with common laser lines available on most flow cytometers, such as the 532 nm or 561 nm lasers.^{[1][8]} The exact spectral characteristics can be influenced by factors like solvent, pH, and conjugation state.^[9]

| Parameter | Value | Reference(s) |
|--|--|--------------|
| Excitation Maximum (λ_{ex}) | ~546 - 555 nm | [7][10] |
| Emission Maximum (λ_{em}) | ~575 - 580 nm | [8][10] |
| Molar Extinction Coefficient (ϵ) | ~95,000 M ⁻¹ cm ⁻¹ | [10] |
| Quantum Yield (Φ) | ~0.1 | [10] |
| Molecular Weight (Free Acid) | ~430.45 g/mol | [9] |
| Molecular Weight (NHS Ester) | ~527.52 g/mol | [10] |

Key Flow Cytometry Applications

5-TAMRA-conjugated biomolecules are valuable tools for a variety of flow cytometry applications:

- Immunophenotyping: The identification and quantification of cell subpopulations based on the expression of specific cell surface or intracellular markers using 5-TAMRA-conjugated antibodies.[7][11]
- Cell Proliferation Assays: Tracking cell division by labeling cells with a 5-TAMRA-conjugated protein and measuring the dilution of the fluorescent signal in subsequent generations of cells.[12][13]
- Apoptosis Assays: Detecting apoptotic cells by using 5-TAMRA-conjugated Annexin V to identify the externalization of phosphatidylserine.[14][15]
- Receptor Occupancy and Binding Assays: Quantifying the binding of a 5-TAMRA-labeled ligand to its cell surface receptor.[7]

Experimental Protocols

Protocol 1: Conjugation of 5-TAMRA NHS Ester to an Antibody

This protocol describes the general method for labeling an antibody with 5-TAMRA NHS ester.

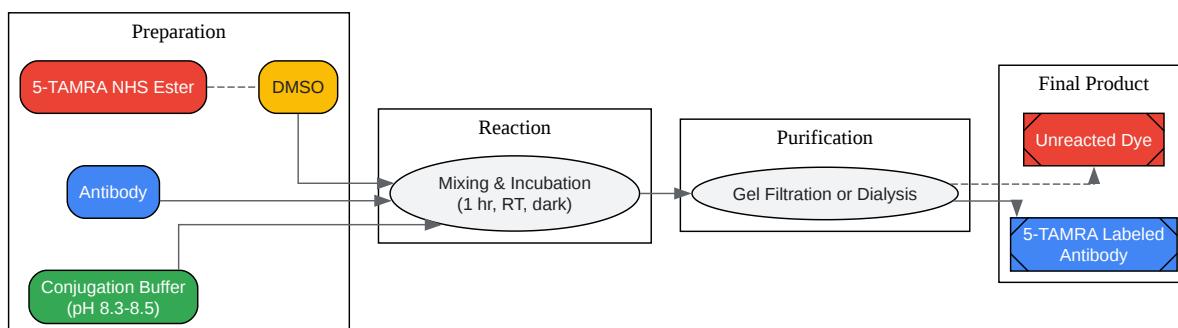
Materials:

- Antibody (or other protein) to be labeled
- 5-TAMRA NHS ester
- Anhydrous Dimethylsulfoxide (DMSO)[\[5\]](#)
- Conjugation Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5.[\[5\]](#)[\[16\]](#) (Note: Do not use buffers containing primary amines like Tris or glycine).[\[6\]](#)[\[17\]](#)
- Purification column (e.g., Sephadex G-25) or dialysis equipment[\[5\]](#)

Procedure:

- Prepare the Antibody:
 - Dissolve the antibody in the conjugation buffer at a concentration of 1-10 mg/mL.[\[5\]](#)
 - If the antibody is in a buffer containing primary amines, it must be dialyzed against the conjugation buffer before use.[\[3\]](#)[\[4\]](#)
- Prepare the 5-TAMRA NHS Ester Solution:
 - Equilibrate the vial of 5-TAMRA NHS ester to room temperature before opening to prevent moisture condensation.[\[6\]](#)
 - Immediately before use, dissolve the 5-TAMRA NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[\[5\]](#)[\[17\]](#)
- Conjugation Reaction:
 - Add the 5-TAMRA NHS ester solution to the antibody solution at a molar ratio of 5-10 moles of dye per mole of antibody.[\[5\]](#)[\[17\]](#) The optimal ratio may need to be determined empirically.[\[4\]](#)
 - Incubate the reaction for 1 hour at room temperature, protected from light.[\[5\]](#)[\[17\]](#)

- Purification of the Conjugate:
 - Remove the unreacted 5-TAMRA by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) or by dialysis against an appropriate buffer (e.g., PBS).[\[5\]](#)
- Storage:
 - Store the labeled antibody at 4°C, protected from light. For long-term storage, consider adding a protein stabilizer like BSA and storing at -20°C.[\[17\]](#)



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Antibody conjugation with 5-TAMRA NHS Ester.

Protocol 2: Cell Surface Staining for Immunophenotyping

This protocol outlines the steps for staining cell surface markers with a 5-TAMRA-conjugated antibody for flow cytometry analysis.

Materials:

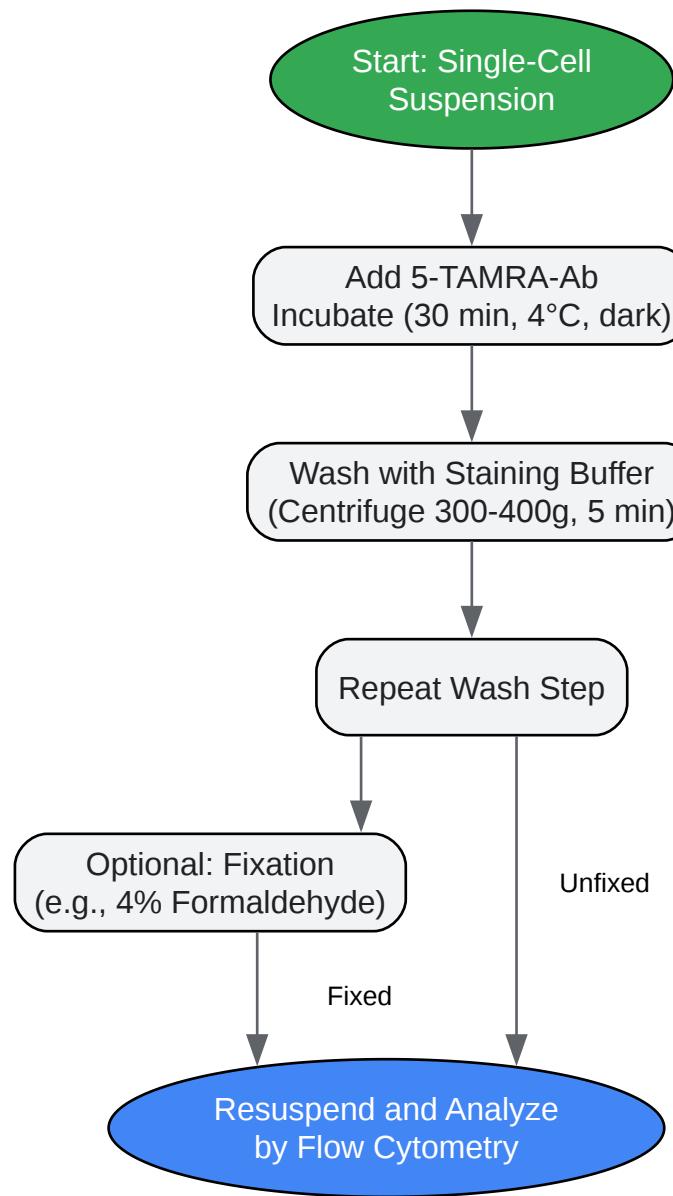
- Cell suspension (e.g., peripheral blood mononuclear cells or cultured cells)

- 5-TAMRA-conjugated primary antibody
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)[18]
- Fixation Buffer (optional, e.g., 4% formaldehyde in PBS)
- Flow cytometry tubes

Procedure:

- Cell Preparation:
 - Prepare a single-cell suspension at a concentration of 1×10^7 cells/mL in ice-cold Flow Cytometry Staining Buffer.[19] Ensure cell viability is >95%. [18]
- Staining:
 - Add 100 μ L of the cell suspension (1×10^6 cells) to a flow cytometry tube.
 - Add the predetermined optimal amount of 5-TAMRA-conjugated antibody.
 - Incubate for 30 minutes on ice or at 4°C, protected from light.[18]
- Washing:
 - Add 2 mL of ice-cold Flow Cytometry Staining Buffer to the tube and centrifuge at 300-400 x g for 5 minutes at 4°C.[18]
 - Discard the supernatant and repeat the wash step twice.[18]
- Fixation (Optional):
 - If cells are not to be analyzed immediately, resuspend the cell pellet in 0.5 mL of Fixation Buffer and incubate for 20 minutes at room temperature, protected from light.
 - After fixation, wash the cells once with Flow Cytometry Staining Buffer.
- Flow Cytometry Analysis:

- Resuspend the final cell pellet in an appropriate volume (e.g., 0.5 mL) of Flow Cytometry Staining Buffer.[18]
- Analyze the cells on a flow cytometer equipped with a laser that can excite 5-TAMRA (e.g., 561 nm).



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Immunophenotyping workflow with 5-TAMRA.

Protocol 3: Cell Proliferation Assay using Dye Dilution

This protocol describes a method to track cell proliferation by labeling cells with a 5-TAMRA-conjugated protein and measuring the halving of fluorescence with each cell division.

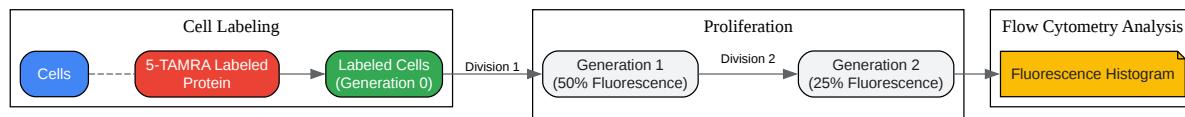
Materials:

- Cells of interest
- 5-TAMRA-conjugated protein (e.g., a non-specific antibody or protein labeled according to Protocol 1)
- Cell culture medium
- PBS

Procedure:

- Cell Labeling:
 - Wash cells twice with PBS.
 - Resuspend cells at 1×10^7 cells/mL in PBS.
 - Add the 5-TAMRA-conjugated protein to the cell suspension at a pre-optimized concentration.
 - Incubate for 15-30 minutes at 37°C, protected from light.
 - Quench the labeling reaction by adding an equal volume of complete cell culture medium.
 - Incubate for 5-10 minutes.
- Washing:
 - Wash the cells three times with complete cell culture medium to remove any unbound conjugate.
- Cell Culture:

- Resuspend the labeled cells in complete culture medium and plate them under desired experimental conditions.
 - Collect a sample of cells immediately after labeling (Time 0) for flow cytometry analysis.
 - Culture the remaining cells for the desired period, allowing them to proliferate.
- Sample Collection and Analysis:
 - At various time points, harvest the cells.
 - Wash the cells once with Flow Cytometry Staining Buffer.
 - Analyze the fluorescence intensity of the cells by flow cytometry. Each peak of successively halved fluorescence intensity represents a generation of cell division.[12]



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Principle of 5-TAMRA cell proliferation assay.

Conclusion

5-Carboxytetramethylrhodamine is a versatile and robust fluorescent dye for flow cytometry. Its bright signal and amenability to conjugation with a wide range of biomolecules make it a valuable tool for researchers in cell biology, immunology, and drug discovery. The protocols provided here offer a foundation for the successful application of 5-TAMRA in various flow cytometry-based assays. As with any fluorescent application, optimization of labeling and staining concentrations is recommended for achieving the best results.

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- To cite this document: BenchChem. [5-Carboxytetramethylrhodamine (5-TAMRA): Application Notes and Protocols for Flow Cytometry]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b559615#5-carboxytetramethylrhodamine-for-flow-cytometry-applications>

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